REACTION_CXSMILES
|
Br[CH:2]([CH2:13][C:14]([Cl:17])([Cl:16])[Cl:15])[C:3]([CH3:12])([CH3:11])[CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[O-]CC.[Na+].Cl>O1CCCC1>[Cl:15][C:14]([Cl:16])([Cl:17])[CH:13]=[CH:2][C:3]([CH3:12])([CH3:11])[CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|
|
Name
|
ethyl 4-bromo-6,6,6-trichloro-2,3,3-trimethylhexanoate
|
Quantity
|
737 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(C(C(=O)OCC)C)(C)C)CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed successively with water, saturated aqueous sodium bicarbonate and aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
EXTRACTION
|
Details
|
The dried ether extract
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=CC(C(C(=O)OCC)C)(C)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |